![molecular formula C14H19N3O2 B5578651 7-methyl-2-[(tetrahydro-2-furanylmethyl)amino]-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B5578651.png)
7-methyl-2-[(tetrahydro-2-furanylmethyl)amino]-7,8-dihydro-5(6H)-quinazolinone
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Overview
Description
Synthesis Analysis
The synthesis of quinazolinone derivatives typically involves multi-step reactions, starting from key precursors like amino acids, aldehydes, and isocyanates, leading to the formation of the quinazolinone core. Modifications and substitutions at various positions of the quinazolinone ring system are achieved through reactions with different reagents under controlled conditions to introduce specific functional groups, such as furanyl, methyl, and amino groups, which contribute to the compound's unique chemical properties (El-Hiti et al., 1997).
Molecular Structure Analysis
The molecular structure of quinazolinone derivatives is characterized by a bicyclic system consisting of a benzene ring fused to a pyrimidine ring. The presence of functional groups like methyl and amino attached through a furanyl linker adds complexity to the molecule, influencing its three-dimensional conformation and reactivity. The structural elucidation is typically performed using techniques like X-ray crystallography, NMR spectroscopy, and computational modeling to understand the compound's geometry, electronic distribution, and intermolecular interactions (Tojiboev et al., 2021).
Chemical Reactions and Properties
Quinazolinone derivatives undergo a variety of chemical reactions, including lithiation, cycloaddition, and substitution reactions, which allow for further functionalization of the molecule. These reactions are influenced by the presence of electron-withdrawing or donating groups on the quinazolinone ring, affecting the reactivity towards nucleophiles and electrophiles. The chemical properties of these compounds are crucial for their potential biological activities and interactions with biological targets (Smith et al., 1996).
Physical Properties Analysis
The physical properties of quinazolinone derivatives, such as solubility, melting point, and crystalline structure, are determined by their molecular structure and functional groups. These properties are essential for understanding the compound's behavior in different solvents, its stability under various conditions, and its suitability for pharmaceutical formulations (Sun et al., 2019).
Chemical Properties Analysis
The chemical properties of "7-methyl-2-[(tetrahydro-2-furanylmethyl)amino]-7,8-dihydro-5(6H)-quinazolinone" include its acidity/basicity, reactivity towards different chemical reagents, and stability under various chemical conditions. These properties are influenced by the electron density distribution within the molecule and the presence of functional groups, dictating its potential as a chemical intermediate or as a lead compound in drug discovery (Sirisoma et al., 2010).
properties
IUPAC Name |
7-methyl-2-(oxolan-2-ylmethylamino)-7,8-dihydro-6H-quinazolin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O2/c1-9-5-12-11(13(18)6-9)8-16-14(17-12)15-7-10-3-2-4-19-10/h8-10H,2-7H2,1H3,(H,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQLBMSRCTGEYAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=NC(=NC=C2C(=O)C1)NCC3CCCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-methyl-2-[(tetrahydrofuran-2-ylmethyl)amino]-7,8-dihydroquinazolin-5(6H)-one |
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